4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one
Description
4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one is a ketone derivative featuring a methyl-substituted pentan-2-one backbone modified with a prop-2-yn-1-yloxy group at the 4-position. This compound belongs to a broader class of 4-substituted pentan-2-ones, where the substituent influences electronic, steric, and reactivity properties.
Properties
CAS No. |
102764-91-0 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-methyl-4-prop-2-ynoxypentan-2-one |
InChI |
InChI=1S/C9H14O2/c1-5-6-11-9(3,4)7-8(2)10/h1H,6-7H2,2-4H3 |
InChI Key |
ZPAIKVBVPPYBPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)OCC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
The substituent at the 4-position significantly impacts molecular polarity, solubility, and spectral characteristics. Key analogs include:
Table 1: Comparison of 4-Substituted Pentan-2-one Derivatives
Key Observations :
Reactivity Trends :
- Prop-2-yn-1-yloxy groups may undergo alkyne-specific reactions (e.g., click chemistry), unlike thio or aryl analogs.
- Thioethers (e.g., 4a ) are prone to oxidation, whereas ethers (e.g., propynyloxy) are generally more stable.
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